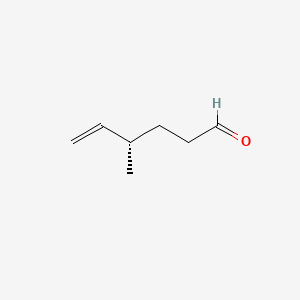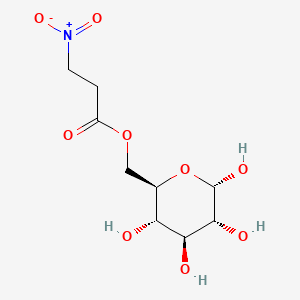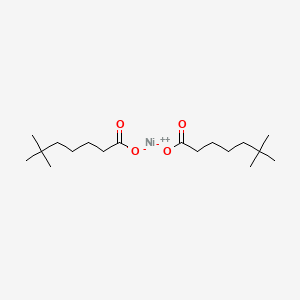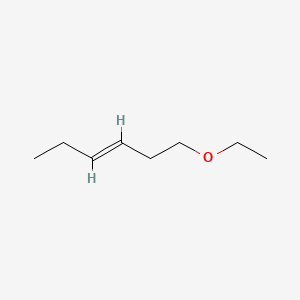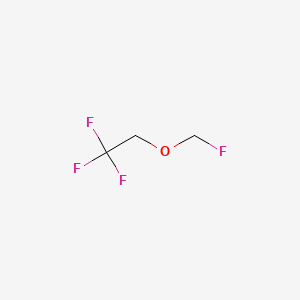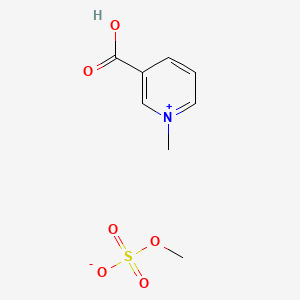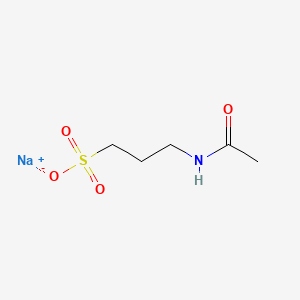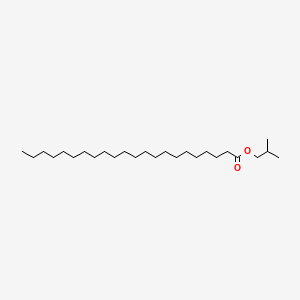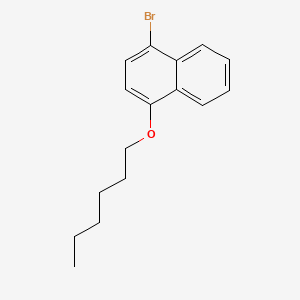
1-Bromo-4-hexyloxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-hexyloxynaphthalene is an organic compound with the molecular formula C16H19BrO and a molecular weight of 307.23 g/mol It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a hexyloxy group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-hexyloxynaphthalene can be synthesized through a multi-step process involving the bromination of naphthalene followed by etherification. The bromination of naphthalene typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
The etherification step involves the reaction of the brominated naphthalene with hexanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-hexyloxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.
Oxidation Reactions: The hexyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding naphthalene derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Applications De Recherche Scientifique
1-Bromo-4-hexyloxynaphthalene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Bromo-4-hexyloxynaphthalene involves its interaction with specific molecular targets and pathways. The bromine atom and the hexyloxy group play crucial roles in its reactivity and interactions with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromonaphthalene: A simpler analog with only a bromine atom substituted at the first position.
1-Bromo-4-methylnaphthalene: Similar structure but with a methyl group instead of a hexyloxy group.
1-Bromo-4-ethoxynaphthalene: Similar structure but with an ethoxy group instead of a hexyloxy group.
Uniqueness
1-Bromo-4-hexyloxynaphthalene is unique due to the presence of the hexyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions. Additionally, the hexyloxy group can influence the compound’s interactions with biological molecules, making it a valuable intermediate in drug development and other applications .
Propriétés
Numéro CAS |
66052-08-2 |
|---|---|
Formule moléculaire |
C16H19BrO |
Poids moléculaire |
307.22 g/mol |
Nom IUPAC |
1-bromo-4-hexoxynaphthalene |
InChI |
InChI=1S/C16H19BrO/c1-2-3-4-7-12-18-16-11-10-15(17)13-8-5-6-9-14(13)16/h5-6,8-11H,2-4,7,12H2,1H3 |
Clé InChI |
IDDQEDUFJYAFOE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C2=CC=CC=C21)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



